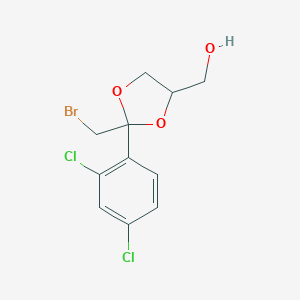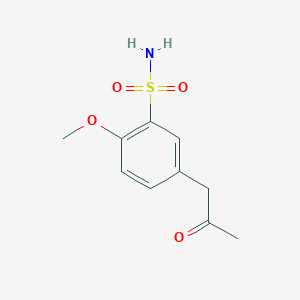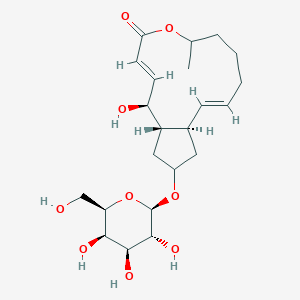
Rhodamine B octadecyl ester perchlorate
Vue d'ensemble
Description
Rhodamine B octadecyl ester perchlorate is a lipophilic energy transfer acceptor from lipophilic fluoresceins .
Molecular Structure Analysis
The empirical formula of Rhodamine B octadecyl ester perchlorate is C46H67ClN2O7 . Its molecular weight is 795.49 . The SMILES string representation of the molecule is [O-]Cl(=O)(=O)=O.CCCCCCCCCCCCCCCCCCOC(=O)c1ccccc1C2=C3C=C\C(C=C3Oc4cc(ccc24)N(CC)CC)=N+CC .Physical And Chemical Properties Analysis
Rhodamine B octadecyl ester perchlorate is a solid compound . It is soluble in DMSO and DMF . It has a melting point of 43-45 °C (lit.) . It is suitable for fluorescence, with an excitation wavelength (λex) of 554 nm and an emission wavelength (λem) of 575 nm in methanol .Applications De Recherche Scientifique
Lipophilic Energy Transfer Acceptor
Rhodamine B octadecyl ester perchlorate: is used as a lipophilic energy transfer acceptor in studies involving lipophilic fluoresceins . This application is crucial in fluorescence resonance energy transfer (FRET) assays, which are used to study molecular interactions within cells.
Microplastics Visualization
This compound has been effectively used in staining methods for microplastics, allowing for the visualization of these pollutants in environmental studies . The staining turns the microplastics purple or pink, making them fluorescent under common microscope fluorescence filter ranges, which is essential for tracking and identifying microplastics in various mediums.
Cell Structure Observation
Researchers utilize Rhodamine B octadecyl ester perchlorate to observe and analyze cell structures. It helps in highlighting specific components within cells, making it easier to study cell morphology and pathology .
Biomolecule Tracking
The compound is instrumental in tracking biomolecules within cells. It can be used to label biomolecules, allowing researchers to monitor their movement and interactions, which is vital for understanding cellular processes .
Potassium Sensing in Fiber-Optic Sensors
It serves as a sensitive membrane dye for potassium sensing in fiber-optic sensors. This application is significant in the development of advanced sensing technologies for detecting and measuring potassium levels .
Nitrate Sensing
Rhodamine B octadecyl ester perchlorate: is also used in nitrate sensing. This is particularly useful in environmental monitoring and agricultural research, where nitrate levels are a critical parameter .
Safety And Hazards
Rhodamine B octadecyl ester perchlorate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
[6-(diethylamino)-9-(2-octadecoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H67N2O3.ClHO4/c1-6-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-34-50-46(49)40-29-26-25-28-39(40)45-41-32-30-37(47(7-2)8-3)35-43(41)51-44-36-38(31-33-42(44)45)48(9-4)10-5;2-1(3,4)5/h25-26,28-33,35-36H,6-24,27,34H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBUPFBTCDYKNM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584976 | |
| Record name | 6-(Diethylamino)-N,N-diethyl-9-{2-[(octadecyloxy)carbonyl]phenyl}-3H-xanthen-3-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodamine B octadecyl ester perchlorate | |
CAS RN |
142179-00-8 | |
| Record name | 6-(Diethylamino)-N,N-diethyl-9-{2-[(octadecyloxy)carbonyl]phenyl}-3H-xanthen-3-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodamine B octadecyl ester perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Rhodamine B octadecyl ester perchlorate used to study clay minerals?
A1: Rhodamine B octadecyl ester perchlorate is utilized as a fluorescent marker in studying the size and shape of clay mineral layers. Researchers create hybrid Langmuir-Blodgett (LB) films by combining the dye with clay minerals like saponite, hectorite, Wyoming bentonite, and Laponite []. The dye helps visualize the clay layers under atomic force microscopy (AFM), revealing their morphology and arrangement within the LB films. This technique provides valuable insights into the structure of these materials, which is crucial for understanding their properties and potential applications in nanocomposites and ultrathin films. [] [1]: https://www.semanticscholar.org/paper/39a33c784bc11e3730e8526b55072b9a35d11f57
Q2: Can Rhodamine B octadecyl ester perchlorate be used in sensor applications?
A2: Yes, Rhodamine B octadecyl ester perchlorate has shown promise as a component in optical nitrite sensors []. The dye acts as a potential-sensitive dye (PSD) within a plasticized PVC membrane containing a nitrite-selective carrier (benzylbis(triphenylphosphine) palladium(II)chloride). When exposed to nitrite, the fluorescence intensity of the dye increases, providing a measurable signal proportional to nitrite concentration. This sensing mechanism allows for nitrite detection in the 5 to 5000 mg l–1 range. [] [2]: https://www.semanticscholar.org/paper/649a636207eb37d8e17545f8babb47cbb2e6374d
Q3: What are the limitations of using Rhodamine B octadecyl ester perchlorate in sensor applications?
A3: While promising for nitrite sensing, Rhodamine B octadecyl ester perchlorate presents some limitations. Firstly, the sensor exhibits pH cross-sensitivity, meaning the signal response to nitrite is influenced by the pH of the solution. Secondly, the sensor's lifetime is limited by the gradual leaching of the dye from the membrane, impacting its long-term stability and performance. [] [2]: https://www.semanticscholar.org/paper/649a636207eb37d8e17545f8babb47cbb2e6374d
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)